molecular formula C10H12BrN5O2 B13898051 Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate

Katalognummer: B13898051
Molekulargewicht: 314.14 g/mol
InChI-Schlüssel: ADGORCPSVGRCHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate is a chemical compound with the molecular formula C15H20BrN5O4 It is known for its unique structure, which includes a bromine atom attached to an imidazo[2,1-F][1,2,4]triazin ring system

Vorbereitungsmethoden

The synthesis of Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 7-bromoimidazo[2,1-F][1,2,4]triazin-4-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Analyse Chemischer Reaktionen

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate involves its interaction with specific molecular targets. The bromine atom and the imidazo[2,1-F][1,2,4]triazin ring system play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate can be compared with other similar compounds, such as:

    3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4-yl: This compound has a similar triazin ring system but different substituents.

    8-Amino-6-(tert-butyl)-3-(4-chlorophenyl)-7,8-dihydro[1,2,4]triazin-7-one: Another compound with a triazin ring, but with different functional groups.

The uniqueness of this compound lies in its specific bromine substitution and tert-butyl carbamate group, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H12BrN5O2

Molekulargewicht

314.14 g/mol

IUPAC-Name

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)carbamate

InChI

InChI=1S/C10H12BrN5O2/c1-10(2,3)18-9(17)15-7-8-12-4-6(11)16(8)14-5-13-7/h4-5H,1-3H3,(H,13,14,15,17)

InChI-Schlüssel

ADGORCPSVGRCHI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC=NN2C1=NC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.